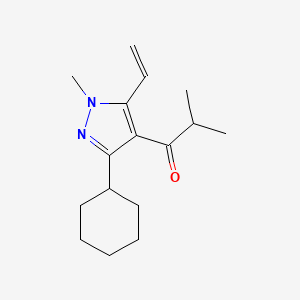

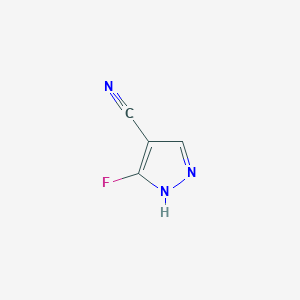

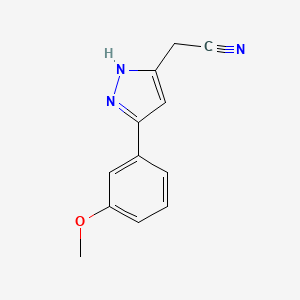

3-Fluoro-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-1H-pyrazole-4-carbonitrile: is a chemical compound with the molecular formula C₄H₂FN₃ and a molecular weight of approximately 111.08 g/mol . It belongs to the class of pyrazole derivatives and contains both a fluorine atom and a cyano group (carbonitrile) in its structure.

準備方法

Synthetic Routes:: The synthesis of 3-Fluoro-1H-pyrazole-4-carbonitrile involves a one-pot condensation reaction. Here’s how it’s done:

- Pyrazole-4-aldehydes react with hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium.

- Dehydration of the oxime occurs using a catalytic amount of orthophosphoric acid (H₃PO₄) at elevated temperatures (around 100 °C) to yield the novel pyrazole-4-carbonitrile .

Industrial Production Methods:: While the specific industrial production methods may vary, the one-pot condensation reaction described above can be adapted for large-scale synthesis. The process is metal-free, cost-effective, and atom-efficient, resulting in excellent yields (98–99%).

化学反応の分析

Reactions Undergone:: 3-Fluoro-1H-pyrazole-4-carbonitrile can participate in various chemical reactions, including:

Oxidation: It may undergo oxidation reactions.

Substitution: Substitution reactions involving the fluorine atom are possible.

Other Transformations: Depending on the reaction conditions, it can engage in other transformations.

- Other reagents specific to the desired transformation.

Formic Acid (HCOOH): Used as a medium for the initial condensation step.

Orthophosphoric Acid (H₃PO₄): Catalyzes the dehydration step.

Major Products:: The major product is this compound itself.

科学的研究の応用

3-Fluoro-1H-pyrazole-4-carbonitrile finds applications in various fields:

Medicinal Chemistry: It serves as a precursor for synthesizing medicinally important compounds.

Agrochemicals: Used in the development of pesticides and herbicides.

Materials Science: May contribute to the synthesis of polymers and synthetic rubbers.

作用機序

The specific mechanism by which 3-Fluoro-1H-pyrazole-4-carbonitrile exerts its effects depends on the context of its use. Further research is needed to elucidate its molecular targets and pathways.

特性

分子式 |

C4H2FN3 |

|---|---|

分子量 |

111.08 g/mol |

IUPAC名 |

5-fluoro-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C4H2FN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) |

InChIキー |

PSFFMZMZBVXGKX-UHFFFAOYSA-N |

正規SMILES |

C1=NNC(=C1C#N)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)

![3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one](/img/structure/B11772582.png)

![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11772627.png)

![6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)